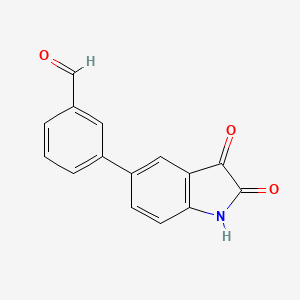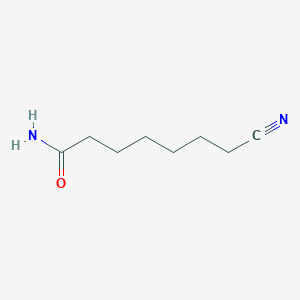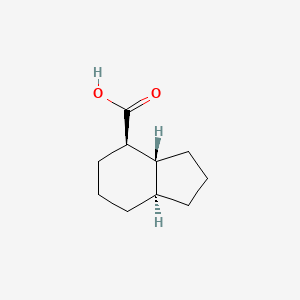
(3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AR,4R,7aS)-Octahydro-1H-indene-4-carboxylic acid is a chiral compound with a unique bicyclic structure. It is part of the indene family, which is known for its diverse applications in organic synthesis and medicinal chemistry. The compound’s stereochemistry plays a crucial role in its reactivity and interaction with biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid typically involves the hydrogenation of indene derivatives under specific conditions. Common methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production may involve large-scale catalytic hydrogenation processes, optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and high-pressure hydrogenation techniques are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can further saturate the bicyclic ring system.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: More saturated bicyclic compounds.
Substitution Products: Functionalized derivatives with halogens, alkyl, or aryl groups.
Chemistry:
Building Block: Used as an intermediate in the synthesis of complex organic molecules.
Chiral Catalyst: Employed in asymmetric synthesis to induce chirality in target molecules.
Biology and Medicine:
Biological Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry:
Material Science: Potential use in the development of novel materials with specific properties.
Agrochemicals: Possible applications in the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid depends on its interaction with molecular targets. Its bicyclic structure allows it to fit into specific enzyme active sites, influencing biochemical pathways. The stereochemistry of the compound is crucial for its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Indene: The parent compound with a simpler structure.
Octahydroindene Derivatives: Compounds with similar bicyclic structures but different functional groups.
Uniqueness:
Stereochemistry: The specific stereochemistry of (3AR,4R,7aS)-octahydro-1H-indene-4-carboxylic acid sets it apart from other indene derivatives.
Reactivity: Its unique structure and functional groups provide distinct reactivity patterns, making it valuable in various applications.
This article provides a general overview based on typical information about similar compounds. For precise details, consulting scientific literature and specific research articles is recommended.
Eigenschaften
Molekularformel |
C10H16O2 |
|---|---|
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
(3aR,4R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indene-4-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h7-9H,1-6H2,(H,11,12)/t7-,8+,9+/m0/s1 |
InChI-Schlüssel |
MPIPFSBRVSOSNC-DJLDLDEBSA-N |
Isomerische SMILES |
C1C[C@H]2CCC[C@H]([C@@H]2C1)C(=O)O |
Kanonische SMILES |
C1CC2CCCC(C2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


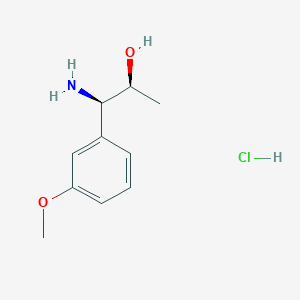
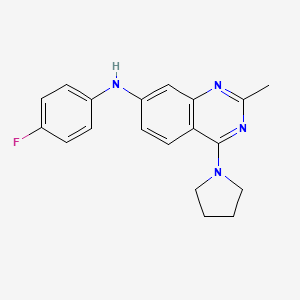
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)
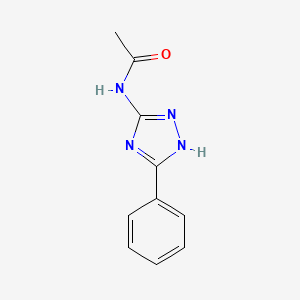
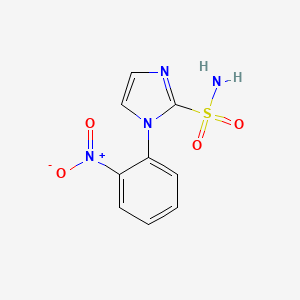
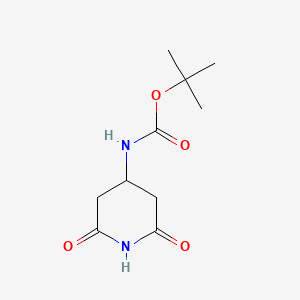

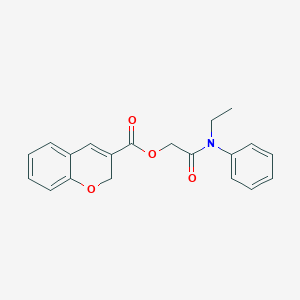

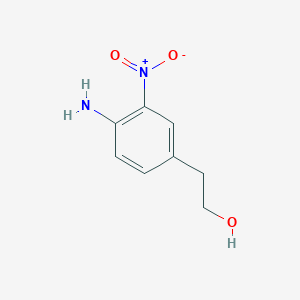
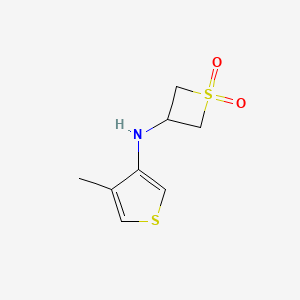
![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)
